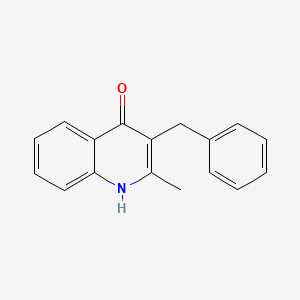

![molecular formula C20H13F5N2O2 B2375999 N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338754-76-0](/img/structure/B2375999.png)

N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide” is a compound that belongs to the class of organic compounds known as diarylethers . It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Aplicaciones Científicas De Investigación

Calcium Channel Blocker: The compound’s structural features may allow it to interact with calcium channels, potentially influencing cellular calcium levels. Investigating its effects on calcium channel activity could be relevant for cardiovascular health.

Anti-Oxidative Properties: Fluorinated compounds often exhibit enhanced antioxidant properties due to their unique electronic characteristics. Researchers could explore whether this compound has antioxidant effects and its potential applications in oxidative stress-related diseases.

Anti-Cancer Potential: Given the diverse effects of fluorinated compounds on cellular processes, studying this compound’s impact on cancer cells could be valuable. Investigate its cytotoxicity, apoptosis-inducing properties, and potential as an anticancer agent.

Anti-Inflammatory Activity: Fluorinated benzamides have been associated with anti-inflammatory effects. Researchers could explore whether this compound modulates inflammatory pathways and its potential use in treating inflammatory conditions.

Anti-Microbial Applications: Evaluate its antibacterial, antifungal, or antiviral properties. Fluorinated compounds often exhibit altered interactions with microbial targets, making them interesting candidates for drug development.

Anti-Hypertensive Effects: Given its structural resemblance to other dihydropyridines, investigate whether this compound affects blood pressure regulation. Assess its potential as an anti-hypertensive agent.

Herbicidal Applications

While not directly related to the compound’s name, consider its similarity to other fluorinated herbicides. Investigate whether it has any herbicidal properties, especially as a residual or foliar herbicide.

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as Diflufenican, is the carotenoid biosynthesis pathway in plants . This pathway plays a crucial role in the production of carotenoids, which are essential for photosynthesis.

Mode of Action

Diflufenican acts as a bleaching herbicide . It inhibits the carotenoid biosynthesis pathway, thereby preventing photosynthesis . This leads to a bleaching effect on the plants, ultimately causing plant death .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthesis pathway . Carotenoids are pigments that absorb light for photosynthesis and protect the chlorophyll from photo-damage. By inhibiting this pathway, Diflufenican prevents the formation of these pigments, disrupting photosynthesis and leading to the death of the plant .

Pharmacokinetics

The ADME properties of Diflufenican are as follows:

- Absorption : The compound is absorbed by the plant’s foliage and roots .

- Distribution : It is translocated throughout the plant to reach the target site .

The compound’s low solubility in water (<0.05 mg/l at 25 °C) and high partition coefficient (logP = 4.9) suggest that it has good bioavailability .

Result of Action

The result of Diflufenican’s action is the death of the plant . By inhibiting the carotenoid biosynthesis pathway, the compound prevents photosynthesis, leading to a lack of energy production within the plant. This results in a bleaching effect and eventually causes the plant to die .

Action Environment

The action of Diflufenican can be influenced by various environmental factors. Its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is stable in air up to its melting point . .

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F5N2O2/c21-14-6-7-17(16(22)10-14)26-18(28)15-5-2-8-27(19(15)29)11-12-3-1-4-13(9-12)20(23,24)25/h1-10H,11H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVGSMPDWGPRHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F5N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2375919.png)

![methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate](/img/structure/B2375924.png)

![4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2375925.png)

![Quinoxalin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2375926.png)

![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)

![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)